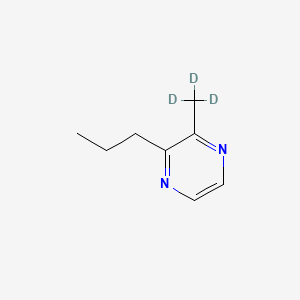

2-Methyl-3-propylpyrazine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

139.21 g/mol |

IUPAC Name |

2-propyl-3-(trideuteriomethyl)pyrazine |

InChI |

InChI=1S/C8H12N2/c1-3-4-8-7(2)9-5-6-10-8/h5-6H,3-4H2,1-2H3/i2D3 |

InChI Key |

XAWKNALRUSOTOY-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=CN=C1CCC |

Canonical SMILES |

CCCC1=NC=CN=C1C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Deuterated 2-Methyl-3-propylpyrazine for Stable Isotope Dilution Analysis (SIDA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated 2-methyl-3-propylpyrazine (B92574), a critical internal standard for accurate quantification in Stable Isotope Dilution Analysis (SIDA). The methodologies detailed herein are based on established chemical principles for the formation of alkylpyrazines and subsequent isotopic labeling, offering a robust framework for researchers in flavor analysis, food chemistry, and metabolic studies.

Introduction to 2-Methyl-3-propylpyrazine and SIDA

2-Methyl-3-propylpyrazine is a volatile organic compound belonging to the pyrazine (B50134) family, which are heterocyclic aromatic compounds. These compounds are significant contributors to the flavor and aroma profiles of a wide range of thermally processed foods, including roasted coffee, cocoa, and nuts. Accurate quantification of such flavor compounds is essential for quality control, process optimization, and sensory analysis in the food and beverage industry.

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise analytical technique for the quantification of trace-level compounds in complex matrices. SIDA relies on the use of a stable isotope-labeled analog of the analyte as an internal standard. This isotopically labeled standard, in this case, deuterated 2-methyl-3-propylpyrazine, exhibits nearly identical chemical and physical properties to its unlabeled counterpart. This allows for the correction of sample loss during extraction and instrumental variability, leading to highly reliable quantitative results. The use of deuterium (B1214612) (²H) is a common and cost-effective choice for isotopic labeling.

Synthesis of 2-Methyl-3-propylpyrazine (Unlabeled)

The foundational step in producing the deuterated analog is the efficient synthesis of the unlabeled 2-methyl-3-propylpyrazine. A widely employed and effective method for the synthesis of asymmetrically substituted alkylpyrazines is the condensation reaction between a 1,2-diamine and an α-dicarbonyl compound. For the synthesis of 2-methyl-3-propylpyrazine, this involves the reaction of 1,2-diaminopropane (B80664) with 2,3-pentanedione (B165514).

Synthesis Pathway

The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic pyrazine. The oxidation can be facilitated by air or a mild oxidizing agent.

Caption: Synthesis of 2-Methyl-3-propylpyrazine.

Experimental Protocol: Synthesis of 2-Methyl-3-propylpyrazine

Materials:

-

1,2-Diaminopropane

-

2,3-Pentanedione

-

Ethanol (or other suitable solvent)

-

Sodium hydroxide (B78521) (for neutralization, if necessary)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diaminopropane (1.0 eq) in ethanol.

-

Slowly add 2,3-pentanedione (1.0 eq) to the solution at room temperature. The addition is often exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The reaction mixture may be slightly acidic. If so, neutralize it with a dilute solution of sodium hydroxide.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the crude product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate to obtain the crude 2-methyl-3-propylpyrazine.

-

Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization: The identity and purity of the synthesized 2-methyl-3-propylpyrazine should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Boiling Point | 189-190 °C at 760 mmHg |

| Appearance | Colorless to pale yellow liquid |

| Purity (by GC) | >95% |

Synthesis of Deuterated 2-Methyl-3-propylpyrazine

The synthesis of the deuterated analog for SIDA can be achieved through various methods. A common and effective strategy involves the introduction of deuterium at a specific position on the pre-formed pyrazine ring. A robust method involves the chlorination of an alkyl side chain followed by a nucleophilic substitution with a deuterated Grignard reagent. For deuteration of the propyl group, a deuterated propyl Grignard reagent would be used.

Synthesis Pathway

This two-step process involves the initial chlorination of the methyl group of 2-methyl-3-propylpyrazine, followed by reaction with a deuterated methyl Grignard reagent to introduce the deuterium label. Alternatively, if deuteration of the propyl group is desired, a similar strategy targeting the propyl group would be employed. For the purpose of this guide, we will focus on the deuteration of the methyl group.

Caption: Synthesis of Deuterated 2-Methyl-3-propylpyrazine.

Experimental Protocol: Synthesis of Deuterated 2-Methyl-3-propylpyrazine (d₃)

Materials:

-

2-Methyl-3-propylpyrazine

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (or other suitable solvent)

-

Deuterated methyl iodide (CD₃I)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Standard laboratory glassware for Grignard reaction (oven-dried)

Procedure:

Step 1: Chlorination of 2-Methyl-3-propylpyrazine

-

In a round-bottom flask, dissolve 2-methyl-3-propylpyrazine (1.0 eq) in carbon tetrachloride.

-

Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by GC-MS to confirm the formation of 2-(chloromethyl)-3-propylpyrazine.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorinated product. This product is often used in the next step without further purification.

Step 2: Grignard Reaction with Deuterated Methyl Iodide

-

Prepare the deuterated Grignard reagent by reacting deuterated methyl iodide (CD₃I) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution of the crude 2-(chloromethyl)-3-propylpyrazine in anhydrous diethyl ether in an ice bath.

-

Slowly add the prepared deuterated Grignard reagent to the solution of the chlorinated pyrazine.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated ammonium (B1175870) chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate and purify the deuterated 2-methyl-3-propylpyrazine by vacuum distillation or column chromatography.

Data Presentation and Characterization

Thorough characterization is crucial to confirm the successful synthesis and to determine the isotopic purity of the deuterated standard.

Quantitative Data Summary

| Compound | Starting Material | Reagents | Yield (%) | Purity (%) (by GC) | Isotopic Purity (%) |

| 2-Methyl-3-propylpyrazine | 1,2-Diaminopropane, 2,3-Pentanedione | - | 60-80 | >95 | N/A |

| Deuterated 2-Methyl-3-propylpyrazine (d₃) | 2-Methyl-3-propylpyrazine | NCS, Benzoyl peroxide, CD₃MgI | 50-70 | >98 | >98 (d₃) |

Yields are approximate and can vary based on reaction scale and purification efficiency.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the synthesized compounds and to confirm the mass shift due to deuterium incorporation. The mass spectrum of the deuterated compound should show a molecular ion peak (M+) that is 3 m/z units higher than the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the synthesized compounds. In the ¹H NMR spectrum of the deuterated product, the signal corresponding to the methyl protons should be significantly diminished or absent, confirming the position of deuteration.

Isotopic Purity Assessment: The isotopic purity is determined by mass spectrometry. The relative abundances of the molecular ions corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) species are measured to calculate the percentage of the desired deuterated isotopologue.

| Isotopologue | Expected m/z | Relative Abundance (%) |

| d₀ | 136 | < 1 |

| d₁ | 137 | < 1 |

| d₂ | 138 | < 1 |

| d₃ | 139 | > 98 |

Application in Stable Isotope Dilution Analysis (SIDA)

The synthesized deuterated 2-methyl-3-propylpyrazine serves as an ideal internal standard for the quantification of its unlabeled counterpart in various samples.

SIDA Workflow

Caption: General Workflow for SIDA.

Experimental Protocol: Quantification by SIDA

-

Sample Preparation: Homogenize the sample matrix (e.g., coffee, cocoa powder).

-

Spiking: Add a precise and known amount of the synthesized deuterated 2-methyl-3-propylpyrazine solution to a known amount of the homogenized sample.

-

Equilibration: Thoroughly mix and allow the standard to equilibrate with the sample matrix.

-

Extraction: Extract the pyrazines from the sample using an appropriate technique such as Solid Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), or Stir Bar Sorptive Extraction (SBSE).

-

GC-MS Analysis: Analyze the extract by GC-MS. The instrument should be operated in selected ion monitoring (SIM) mode to monitor the characteristic ions of both the unlabeled and deuterated analytes.

-

Quantification: Calculate the concentration of the native 2-methyl-3-propylpyrazine in the sample by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve.

Conclusion

This guide provides a detailed framework for the synthesis and application of deuterated 2-methyl-3-propylpyrazine for SIDA. The described synthetic routes are based on well-established organic chemistry principles and can be adapted by researchers for the preparation of other deuterated alkylpyrazine standards. The use of such high-purity internal standards is paramount for achieving accurate and reliable quantification of important flavor and aroma compounds in complex matrices, thereby advancing research and development in the fields of food science, flavor chemistry, and beyond.

In-Depth Technical Guide to the Mass Spectrum Analysis of 2-Methyl-3-propylpyrazine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum analysis of 2-Methyl-3-propylpyrazine-d3. It details the predicted fragmentation patterns based on the analysis of its non-deuterated analog, outlines a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and presents visualizations of the fragmentation pathway and experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in metabolomics, flavor and fragrance analysis, and deuterated drug development.

Predicted Mass Spectrum Data

The quantitative mass spectrum data for this compound has been predicted based on the known fragmentation of 2-Methyl-3-propylpyrazine. The deuteration of the methyl group (CD3) results in a 3-unit mass shift for the molecular ion and any fragments retaining this group. The molecular weight of 2-Methyl-3-propylpyrazine is 136.19 g/mol , and for its d3 analog, it is 139.21 g/mol .

| m/z (Predicted) | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |

| 139 | 35 | [C8H9D3N2]+• | Molecular Ion (M+•) |

| 124 | 100 | [C7H6D3N2]+ | Loss of a methyl radical from the propyl group |

| 111 | 80 | [C6H7D3N2]+ | McLafferty Rearrangement (loss of ethene) |

| 96 | 45 | [C5H4D3N2]+ | Loss of a propyl radical |

| 56 | 20 | [C3H4N2]+ | Cleavage of the pyrazine (B50134) ring |

Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to follow several key pathways, including the characteristic McLafferty rearrangement for alkylpyrazines. The following diagram illustrates the predicted fragmentation cascade.

Experimental Protocol: GC-MS Analysis

This protocol provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

For the analysis of this compound as an internal standard, a stock solution should be prepared in a high-purity solvent such as methanol (B129727) or dichloromethane. A typical concentration for the stock solution is 1 mg/mL. This stock solution is then used to prepare working standards and to spike samples. For volatile analysis from a complex matrix (e.g., food, biological fluids), Headspace Solid-Phase Microextraction (HS-SPME) is a recommended sample preparation technique.

Instrumentation

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is required.

GC-MS Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized depending on the specific instrument and application.

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless (for trace analysis) or Split |

| Injector Temperature | 250 °C |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |

| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 5 °C/min to 250 °CHold: 5 min at 250 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 40-300 |

Data Acquisition and Analysis

Data should be acquired in full scan mode to obtain the complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) mode can be used, focusing on the characteristic ions of this compound (e.g., m/z 139, 124, 111). Data processing involves peak integration and quantification based on a calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Physical and chemical properties of deuterated pyrazine standards

This technical guide provides an in-depth overview of the physical and chemical properties of deuterated pyrazine (B50134) standards, with a focus on pyrazine-d4 (B50138). It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize these compounds as internal standards in quantitative analyses, particularly in mass spectrometry-based methods. This document details the key physicochemical characteristics, spectroscopic data, and relevant experimental methodologies.

Physicochemical Properties of Pyrazine-d4

Deuterated pyrazine, specifically pyrazine-d4 (C₄D₄N₂), serves as an ideal internal standard for the quantification of its non-deuterated counterpart. Its physical and chemical properties are very similar to pyrazine, with the primary difference being the increased mass due to the deuterium (B1214612) atoms. This mass shift is fundamental to its application in isotope dilution mass spectrometry.[1]

General and Physical Properties

The key physical properties of pyrazine-d4 are summarized in the table below. These values are critical for handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₄D₄N₂ | [2][3] |

| Molecular Weight | 84.11 g/mol | [2][3][4] |

| CAS Number | 1758-62-9 | [2][3] |

| Appearance | Solid | [5] |

| Melting Point | 55-57 °C | [5][6] |

| Boiling Point | 116 °C | [5][6] |

| Flash Point | 56 °C (132.8 °F) - closed cup | |

| Isotopic Purity | ≥98 atom % D | [5] |

| Assay | ≥99% (CP) | [5] |

Spectroscopic and Chemical Identifiers

These identifiers are crucial for the structural confirmation and unambiguous identification of pyrazine-d4.

| Identifier | Value | Reference |

| SMILES String | [2H]c1nc([2H])c([2H])nc1[2H] | [5] |

| InChI | 1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H/i1D,2D,3D,4D | [5] |

| InChI Key | KYQCOXFCLRTKLS-RHQRLBAQSA-N | [5] |

| Mass Shift | M+4 | [5] |

Experimental Protocols

The synthesis and analysis of deuterated pyrazine standards require precise and well-documented protocols to ensure purity and identity.

Synthesis of Deuterated Pyrazines

Several methods exist for the synthesis of deuterated pyrazines. A common and effective approach involves the nucleophilic addition of a deuterated alkyl Grignard reagent to a chloropyrazine precursor.[1] Another established method is the condensation of a deuterated diamine with a 1,2-dicarbonyl compound. For instance, labeled 2-methyl-3-ethylpyrazine has been synthesized through the condensation of 2,3-pentanedione (B165514) and [²H₄]-ethylenediamine.[1]

A generalized workflow for the synthesis of deuterated alkylpyrazines is presented below. This process highlights the key steps from starting materials to the purified product.

Analytical Characterization Workflow

The identity and purity of the synthesized deuterated pyrazine standard must be confirmed through a series of analytical techniques. This workflow ensures the final product meets the required specifications for use as an internal standard.

Spectroscopic Characterization

The spectroscopic profile of deuterated pyrazine is distinct from its non-deuterated analog, providing definitive evidence of its structure and isotopic labeling.

Mass Spectrometry (MS)

In mass spectrometry, pyrazine-d4 exhibits a molecular ion peak that is 4 mass units higher than that of unlabeled pyrazine (m/z 80).[5] This M+4 shift is the cornerstone of its use in isotope dilution methods.[1] High-resolution mass spectrometry can be employed to confirm the elemental composition and further verify the isotopic enrichment. Hydrogen-deuterium exchange mass spectrometry is a powerful technique that provides insights into complex structures by monitoring the rates of exchange.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the successful deuteration of pyrazine.

-

¹H NMR: In a fully deuterated standard like pyrazine-d4, the proton NMR spectrum should show a significant reduction or complete absence of the characteristic singlet signal of pyrazine protons.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of pyrazine-d4 will show a signal in a chemical shift range similar to that of proton NMR, confirming the presence and chemical environment of the deuterium atoms.[8][9] While the resolution is typically lower than in ¹H NMR, it is definitive for verifying the effectiveness of the deuteration process.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy can also be used to confirm deuteration. The replacement of hydrogen with deuterium results in a predictable shift of vibrational frequencies. The stretching frequency of a C-D bond is observed at a lower wavenumber (approximately 2100-2300 cm⁻¹) compared to a C-H bond (approximately 2800-3100 cm⁻¹). This is because the heavier deuterium atom causes the bond to vibrate at a lower frequency.[10] The ratio of the C-D to C-H stretching frequencies is approximately 0.71.[10]

The logical relationship between the properties of deuterated pyrazine and the analytical methods used to characterize them is illustrated in the diagram below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 吡嗪-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Pyrazine-d4 | C4H4N2 | CID 16212201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. 1758-62-9 CAS MSDS (PYRAZINE-D4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 9. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]

- 10. youtube.com [youtube.com]

A Technical Guide to 2-Methyl-3-propylpyrazine-d3 for Researchers and Drug Development Professionals

Introduction

2-Methyl-3-propylpyrazine-d3 is the deuterated form of 2-methyl-3-propylpyrazine (B92574), a volatile organic compound known for its nutty and roasted aroma. In the realms of pharmaceutical and flavor chemistry research, isotopically labeled compounds like this compound are invaluable tools. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, renders the molecule heavier. This mass difference is readily detectable by mass spectrometry, making it an excellent internal standard for quantitative analyses. This technical guide provides an in-depth overview of commercially available this compound, its applications, and a general protocol for its use in quantitative mass spectrometry.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from prominent suppliers. Researchers are advised to request a lot-specific Certificate of Analysis for the most accurate and up-to-date information.

| Supplier | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | CAS Number (unlabeled) |

| Isotope Science / Alfa Chemistry | 2-Methyl-d3-3-propylpyrazine | C₈H₉D₃N₂ | 139.22 | ≥ 95% | Not specified | 15986-80-8[1] |

| MedchemExpress | This compound | C₈H₉D₃N₂ | 139.21 | Not specified | Not specified | Not specified[2] |

Note: Isotopic enrichment is a critical parameter that defines the percentage of the deuterated compound relative to its unlabeled counterpart. While not always explicitly stated on websites, this information is typically available on the Certificate of Analysis provided by the supplier. For quantitative applications, an isotopic enrichment of ≥98% is generally recommended to minimize interference from the natural isotopic abundance of the analyte.[3]

The Role of Deuterated Internal Standards in Quantitative Analysis

In analytical chemistry, particularly in chromatographic and mass spectrometric methods, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. The internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response.

Deuterated compounds are considered the "gold standard" for use as internal standards in mass spectrometry for several reasons:

-

Chemical and Physical Similarity: Deuterated standards have nearly identical chemical and physical properties to their non-deuterated (endogenous) counterparts. This means they behave similarly during extraction, chromatography, and ionization.

-

Mass Differentiation: The mass difference between the deuterated standard and the analyte allows for their distinct detection by a mass spectrometer, while they often co-elute chromatographically.

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, can be a significant source of error in quantitative analysis. Because a deuterated internal standard co-elutes and has similar ionization properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.

Experimental Protocol: Quantitative Analysis of 2-Methyl-3-propylpyrazine using GC-MS and a Deuterated Internal Standard

The following is a general protocol for the quantitative analysis of 2-methyl-3-propylpyrazine in a sample matrix (e.g., a food product or biological fluid) using this compound as an internal standard, employing Gas Chromatography-Mass Spectrometry (GC-MS). This protocol should be optimized for the specific matrix and instrumentation used.

1. Materials and Reagents

-

2-Methyl-3-propylpyrazine (analytical standard)

-

This compound (internal standard)

-

Organic solvent (e.g., methanol, dichloromethane, depending on the sample)

-

Sample matrix

-

GC-MS system

2. Preparation of Standard Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of 2-methyl-3-propylpyrazine and this compound in a suitable organic solvent at a concentration of, for example, 1 mg/mL.

-

Calibration Standard Working Solutions: Prepare a series of calibration standards by serially diluting the 2-methyl-3-propylpyrazine stock solution.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will yield a robust signal in the GC-MS analysis.

3. Sample Preparation

-

Accurately weigh or measure a known amount of the sample matrix.

-

Add a precise and constant volume of the internal standard spiking solution to each sample, calibration standard, and quality control sample at the beginning of the extraction process.

-

Perform an appropriate extraction procedure to isolate the analyte and internal standard from the sample matrix. This could involve liquid-liquid extraction, solid-phase extraction (SPE), or headspace analysis, depending on the volatility of the compound and the complexity of the matrix.

-

Concentrate or dilute the final extract as necessary.

4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for the separation of volatile compounds (e.g., a mid-polarity column).

-

Injector: Splitless or split injection, depending on the concentration of the analyte.

-

Oven Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other matrix components.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used for volatile compounds.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis to enhance sensitivity and selectivity. Monitor at least two characteristic ions for both 2-methyl-3-propylpyrazine and this compound.

-

5. Data Analysis

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the response ratio for each injection: (Peak Area of Analyte) / (Peak Area of Internal Standard).

-

Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

-

Determine the concentration of 2-methyl-3-propylpyrazine in the unknown samples by interpolating their response ratios on the calibration curve.

Visualizations

The following diagrams illustrate the workflow for quantitative analysis using a deuterated internal standard and the principle of isotope dilution.

Conclusion

This compound is a critical tool for researchers in flavor chemistry, food science, and drug metabolism studies. Its use as an internal standard in mass spectrometry-based quantitative methods significantly improves the accuracy and reliability of results. When sourcing this compound, it is essential to obtain detailed specifications, particularly regarding isotopic enrichment, to ensure its suitability for the intended application. The provided general experimental protocol serves as a starting point for developing robust analytical methods for the quantification of 2-methyl-3-propylpyrazine in various matrices.

References

The Natural Occurrence of 2-Methyl-3-propylpyrazine in Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 2-methyl-3-propylpyrazine (B92574) in food products. This document details its presence in various foods, outlines its probable formation pathways, and presents detailed experimental protocols for its analysis.

Introduction to 2-Methyl-3-propylpyrazine

2-Methyl-3-propylpyrazine is a member of the alkylpyrazine family, a class of heterocyclic nitrogen-containing compounds that are significant contributors to the aroma and flavor of many cooked and roasted foods. These compounds are typically formed during thermal processing through the Maillard reaction and Strecker degradation. Alkylpyrazines are known for their characteristic nutty, roasted, and baked aromas. While many alkylpyrazines have been extensively studied, 2-methyl-3-propylpyrazine is a less commonly quantified, yet potentially important, flavor compound.

Natural Occurrence in Foodstuffs

2-Methyl-3-propylpyrazine has been identified in a variety of thermally processed foods. Its presence is generally associated with roasting, grilling, and frying operations. The following tables summarize the reported occurrences of this pyrazine (B50134) and quantitative data for related propylpyrazine isomers.

Table 1: Qualitative Occurrence of 2-Methyl-3-propylpyrazine and its Isomers in Foods

| Food Product | Compound Identified | Reference |

| Pressure-Cooked Beef | Methylpropylpyrazine (isomer not specified) | [1] |

| Roasted Peanuts | 2-Methyl-5-propylpyrazine | [2] |

Note: Specific quantitative data for 2-methyl-3-propylpyrazine is scarce in publicly available literature, highlighting a need for further research in this area. Table 2 provides quantitative data for a closely related isomer to offer a contextual understanding of typical concentration ranges for propylpyrazines in food.

Table 2: Quantitative Data for Propylpyrazine Isomers in Roasted Peanuts

| Compound | Concentration Range (µ g/100 g) | Food Matrix | Analytical Method | Reference |

| 2-Methyl-5-propylpyrazine | Not explicitly quantified, but identified as a volatile component. | Roasted Peanuts | GC-MS | [2] |

Formation Pathway

The primary route for the formation of 2-methyl-3-propylpyrazine in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures. A key step within the Maillard reaction is the Strecker degradation of amino acids.

The formation of the 2-methyl group is commonly attributed to the reaction of amino acids like alanine. The propyl side chain is likely derived from the Strecker degradation of amino acids such as isoleucine or leucine, which can produce Strecker aldehydes that then participate in the formation of the pyrazine ring.

Below is a proposed signaling pathway for the formation of 2-methyl-3-propylpyrazine.

Experimental Protocols

The analysis of volatile pyrazines like 2-methyl-3-propylpyrazine from complex food matrices typically involves extraction and concentration followed by gas chromatography-mass spectrometry (GC-MS). Below is a generalized protocol based on methods used for similar analytes.

Extraction of 2-Methyl-3-propylpyrazine from a Solid Food Matrix (e.g., Roasted Peanuts)

This protocol describes a headspace solid-phase microextraction (HS-SPME) method, which is a common technique for the extraction of volatile and semi-volatile compounds from food.

Materials:

-

Roasted peanut sample, finely ground

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-shaker or water bath with magnetic stirrer

-

GC-MS system

Procedure:

-

Sample Preparation: Weigh 2-5 g of the finely ground roasted peanut sample into a 20 mL headspace vial.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog) to the vial for quantification.

-

Equilibration: Seal the vial and place it in a heater-shaker or water bath. Equilibrate the sample at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

-

Extraction: Insert the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber to the headspace for a defined period (e.g., 30-60 minutes) under continued heating and agitation.

-

Desorption: After extraction, retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight)

Typical GC Conditions:

-

Injector: Splitless mode, 250°C

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2-5 minutes.

-

Ramp 1: Increase to 150°C at 3-5°C/min.

-

Ramp 2: Increase to 250°C at 10-15°C/min, hold for 5-10 minutes.

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 35-350.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for targeted quantification.

Quantification

Quantification is typically performed using the internal standard method. A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of 2-methyl-3-propylpyrazine and the internal standard. The peak area ratio of the analyte to the internal standard in the sample is then used to determine the concentration from the calibration curve.

References

Isotopic Purity Requirements for 2-Methyl-3-propylpyrazine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical isotopic purity requirements for 2-Methyl-3-propylpyrazine-d3 when utilized as an internal standard in quantitative analytical studies. The accuracy and reliability of data in drug development and research hinge on the quality of the standards used, making a thorough understanding of these parameters essential.

Introduction to this compound as an Internal Standard

2-Methyl-3-propylpyrazine is a volatile organic compound found in some foods, contributing to their nutty and earthy aroma.[1][2] Its deuterated analog, this compound, serves as an ideal internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[3]

Stable isotope-labeled (SIL) internal standards are the gold standard in bioanalysis and other sensitive quantitative methods.[4] They are chemically and physically almost identical to the analyte of interest, meaning they behave similarly during sample extraction, chromatography, and ionization.[5][6] However, the mass difference due to the deuterium (B1214612) labels allows a mass spectrometer to distinguish the standard from the analyte.[7] This co-eluting, mass-differentiated property enables precise correction for matrix effects, extraction losses, and instrumental variability, significantly enhancing the accuracy and reproducibility of the results.[6][8][9]

Core Isotopic Purity Requirements

The utility of this compound as an internal standard is directly dependent on its isotopic purity and enrichment. These parameters ensure that the signal from the internal standard does not interfere with the analyte's signal and that the standard itself does not contribute significantly to the analyte's measured concentration.

| Parameter | Requirement | Rationale |

| Isotopic Enrichment | Typically ≥ 98% | High enrichment ensures a strong, distinct signal for the deuterated species, minimizing the relative contribution of lower-deuterated isotopologues. |

| Chemical Purity | Generally ≥ 95%[10] | High chemical purity minimizes the presence of other compounds that could interfere with the analysis or degrade the sample. |

| Unlabeled Analyte | Contribution to analyte signal should be <5% of the Lower Limit of Quantitation (LLOQ) response[11] | The presence of the non-deuterated 2-Methyl-3-propylpyrazine in the internal standard solution can artificially inflate the measured concentration of the analyte.[11] |

| Mass Difference | A mass shift of at least 3 Da is recommended. (d3 provides this) | A sufficient mass difference is crucial to prevent isotopic overlap between the analyte and the internal standard, ensuring baseline resolution of their mass signals.[4] |

| Label Stability | Deuterium atoms must be on non-exchangeable positions. | Labels on heteroatoms (like -OH or -NH) or acidic carbons can exchange with protons from the solvent, compromising the integrity of the standard.[4][12] |

Experimental Protocols

Protocol for Determining Isotopic Purity and Enrichment

This protocol outlines a general method for verifying the isotopic purity of this compound using mass spectrometry.

Objective: To determine the isotopic distribution and the percentage of the unlabeled analyte in a sample of this compound.

Materials:

-

This compound standard

-

Unlabeled 2-Methyl-3-propylpyrazine reference standard

-

High-purity solvent (e.g., Methanol or Acetonitrile)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a GC or LC system

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the this compound standard in the chosen solvent. Prepare a separate, equivalent concentration solution of the unlabeled standard.

-

Instrument Setup:

-

Use an appropriate chromatographic method to separate the pyrazine (B50134) from any potential impurities.

-

Set the mass spectrometer to operate in full scan mode in the appropriate ionization mode (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).

-

Define the mass range to include the molecular ions of both the labeled and unlabeled compounds. The unlabeled compound (C8H12N2) has a monoisotopic mass of approximately 136.10 Da, while the d3-labeled version (C8H9D3N2) has a mass of approximately 139.12 Da.[13][14]

-

-

Data Acquisition:

-

Inject the unlabeled standard and acquire its mass spectrum. Identify the exact mass and isotopic pattern of the M+0 peak.

-

Inject the deuterated standard and acquire its mass spectrum under identical conditions.

-

-

Data Analysis:

-

Examine the mass spectrum of the this compound sample.

-

Identify the peak corresponding to the d3-isotopologue (M+3).

-

Identify the peak corresponding to the unlabeled analyte (M+0).

-

Measure the peak areas (or intensities) for all significant isotopologues (M+0, M+1, M+2, M+3, etc.).

-

Calculate Isotopic Enrichment:

-

Enrichment (%) = [Area(M+3) / (Sum of Areas of all isotopologues)] * 100

-

-

Calculate Unlabeled Contribution:

-

Unlabeled (%) = [Area(M+0) / Area(M+3)] * 100 (This ratio is critical for assessing potential interference).

-

-

Protocol for Use in a Quantitative LC-MS/MS Assay

This protocol describes the application of this compound as an internal standard for quantifying an analyte in a complex matrix (e.g., plasma).

Objective: To accurately quantify an analyte using this compound to correct for experimental variability.

Methodology:

-

Preparation of Standards and Samples:

-

Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into a blank matrix.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations.

-

Prepare the unknown samples for analysis.

-

-

Addition of Internal Standard: Add a fixed, known concentration of the this compound working solution to all calibration standards, QC samples, and unknown samples at the very beginning of the sample preparation process.[7]

-

Sample Extraction: Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples.

-

LC-MS/MS Analysis:

-

Analyze the extracted samples using a validated LC-MS/MS method.

-

Set up the mass spectrometer to monitor at least one specific Multiple Reaction Monitoring (MRM) transition for the analyte and one for the internal standard.[9]

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the internal standard in each sample.

-

Calculate the Response Ratio for each injection: Response Ratio = Peak Area (Analyte) / Peak Area (Internal Standard).

-

Generate a calibration curve by plotting the Response Ratio of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their Response Ratios from the calibration curve.

-

Visualizing Key Concepts and Workflows

Diagrams are essential for illustrating the logical relationships in analytical chemistry. The following visualizations, created using the DOT language, explain the core principles of using an isotopic internal standard.

Conclusion

The use of this compound as a deuterated internal standard provides a robust method for achieving high-quality quantitative data. Adherence to stringent isotopic and chemical purity requirements is not merely a recommendation but a prerequisite for ensuring the validity of experimental results. Researchers and drug development professionals must verify these parameters to maintain the integrity of their analytical methods, leading to reliable and reproducible outcomes in their studies.

References

- 1. 2-methyl-3-propyl pyrazine, 15986-80-8 [thegoodscentscompany.com]

- 2. Showing Compound 2-Methyl-3-propylpyrazine (FDB021160) - FooDB [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 9. lcms.cz [lcms.cz]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 2-Methyl-3-propylpyrazine | C8H12N2 | CID 85224 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Fragmentation Roadmap: An In-depth Technical Guide to the EI-MS Analysis of 2-Methyl-3-propylpyrazine-d3

For Immediate Release

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Methyl-3-propylpyrazine-d3. This deuterated analog of the common flavor and aroma compound, 2-Methyl-3-propylpyrazine, is a valuable tool for researchers in flavor chemistry, metabolic studies, and environmental analysis. Understanding its fragmentation behavior is crucial for its use as an internal standard and for elucidating reaction mechanisms.

Introduction

Alkylpyrazines are a significant class of heterocyclic compounds found in a wide variety of roasted and fermented foods, contributing to their characteristic nutty, roasted, and Maillard-type flavors. 2-Methyl-3-propylpyrazine is a key contributor to the aroma of many food products. The use of its deuterated analog, this compound, in conjunction with mass spectrometry, allows for precise quantification and the study of metabolic pathways. Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. This guide will explore the fragmentation pathways of both the native and the deuterated compound.

Predicted EI-MS Fragmentation Pattern

Fragmentation of 2-Methyl-3-propylpyrazine

The mass spectrum of 2-Methyl-3-propylpyrazine is characterized by a molecular ion peak (M⁺) at m/z 136 and several key fragment ions. The primary fragmentation mechanisms for alkylpyrazines include benzylic cleavage and McLafferty rearrangement.

The molecular ion is formed by the removal of an electron from the pyrazine (B50134) ring. The major fragmentation pathways are initiated from this radical cation.

-

Benzylic Cleavage: The bond beta to the pyrazine ring is susceptible to cleavage. Loss of an ethyl radical (C₂H₅•) from the propyl side chain results in a prominent ion at m/z 107.

-

McLafferty Rearrangement: A key fragmentation pathway for alkyl chains involves the transfer of a gamma-hydrogen to the pyrazine ring, followed by the cleavage of the beta-bond. In the case of 2-Methyl-3-propylpyrazine, this results in the elimination of a neutral ethene molecule (C₂H₄) and the formation of a radical cation at m/z 108. This is often the base peak in the spectrum.

-

Loss of Propyl Radical: Cleavage of the bond between the propyl group and the pyrazine ring leads to the formation of an ion at m/z 95.

-

Loss of Methyl Radical: Cleavage of the methyl group results in an ion at m/z 121.

Predicted Fragmentation of this compound

For this compound, where the methyl group is deuterated (-CD₃), the masses of the molecular ion and any fragments retaining this group will be shifted by +3 mass units.

-

Molecular Ion (M'⁺): The molecular ion will appear at m/z 139.

-

Benzylic Cleavage: The loss of an ethyl radical from the propyl chain will result in an ion at m/z 110 (107 + 3).

-

McLafferty Rearrangement: The McLafferty rearrangement involves the propyl chain and does not affect the deuterated methyl group. Therefore, the resulting ion will also be shifted by +3 mass units, appearing at m/z 111 (108 + 3).

-

Loss of Propyl Radical: The loss of the propyl radical will result in a fragment containing the deuterated methyl group, with a predicted m/z of 98 (95 + 3).

-

Loss of Deuterated Methyl Radical: The loss of the -CD₃ radical will lead to an ion at m/z 121, the same as in the non-deuterated compound.

Data Presentation

The following tables summarize the key ions and their predicted relative abundances for 2-Methyl-3-propylpyrazine and its deuterated analog.

Table 1: Key EI-MS Fragments of 2-Methyl-3-propylpyrazine

| m/z | Proposed Fragment | Relative Abundance |

| 136 | [M]⁺ | Moderate |

| 121 | [M - CH₃]⁺ | Low |

| 108 | [M - C₂H₄]⁺ (McLafferty) | High (Base Peak) |

| 107 | [M - C₂H₅]⁺ | High |

| 95 | [M - C₃H₇]⁺ | Moderate |

Table 2: Predicted Key EI-MS Fragments of this compound

| m/z | Proposed Fragment | Predicted Relative Abundance |

| 139 | [M']⁺ | Moderate |

| 121 | [M' - CD₃]⁺ | Low |

| 111 | [M' - C₂H₄]⁺ (McLafferty) | High (Base Peak) |

| 110 | [M' - C₂H₅]⁺ | High |

| 98 | [M' - C₃H₇]⁺ | Moderate |

Experimental Protocols

The following is a general experimental protocol for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

4.1. Sample Preparation

Samples containing this compound should be prepared by dissolving in a volatile organic solvent such as dichloromethane (B109758) or hexane. The concentration should be adjusted to fall within the linear range of the instrument, typically in the low ppm (µg/mL) range.

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 35-200

-

Scan Speed: 1000 amu/s

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.

Caption: Predicted EI-MS fragmentation of this compound.

This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding of the EI-MS fragmentation of this compound. The provided data and protocols will aid in the accurate identification and quantification of this important isotopically labeled compound in complex matrices.

Methodological & Application

Application Note: GC-MS/MS Method for the Quantitative Analysis of 2-Methyl-3-propylpyrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-3-propylpyrazine is a key aroma and flavor compound found in a variety of food products and is also a potential impurity or intermediate in pharmaceutical manufacturing. Accurate and sensitive quantification of this compound is crucial for quality control and safety assessment. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers a highly selective and sensitive analytical solution for the determination of 2-Methyl-3-propylpyrazine in complex matrices. This application note provides a detailed protocol for the development and validation of a robust GC-MS/MS method for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds like pyrazines.[1][2] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides identification based on the mass-to-charge ratio of fragmented ions.[1][2] For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed, which involves the selection of a specific precursor ion and its subsequent fragmentation to produce product ions, minimizing matrix interference and improving detection limits.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Headspace solid-phase microextraction (HS-SPME) is a common and effective method for extracting volatile pyrazines from solid and liquid samples.[3]

Protocol for Headspace Solid-Phase Microextraction (HS-SPME):

-

Sample Aliquoting: Place a precisely weighed or measured amount of the homogenized sample (e.g., 1-5 g of solid or 5-10 mL of liquid) into a 20 mL headspace vial.[1]

-

Internal Standard Spiking: Add an appropriate volume of an internal standard solution (e.g., a deuterated analog of 2-Methyl-3-propylpyrazine) to the vial for accurate quantification.[1]

-

Matrix Modification (Optional): For aqueous samples, adding sodium chloride (e.g., 1-2 g) can enhance the release of volatile compounds by increasing the ionic strength of the solution.[1]

-

Incubation and Extraction: Seal the vial and place it in a heated agitator. Incubate the sample at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[1]

-

SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[3]

-

Desorption: After extraction, retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes onto the analytical column.[1]

GC-MS/MS Analysis

Instrumentation: A gas chromatograph coupled with a triple quadrupole mass spectrometer is used for this analysis.

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column is suitable for the separation of pyrazines. A common choice is a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[4][5]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[1][6]

-

Injection Mode: Splitless injection is preferred for trace analysis to maximize the transfer of analytes to the column.[3]

-

Oven Temperature Program:

MS/MS Parameters:

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

To develop the MRM method, the precursor ion for 2-Methyl-3-propylpyrazine is first determined by analyzing a standard solution in full scan mode. The most abundant and specific ion in the mass spectrum is selected as the precursor ion. Subsequently, the precursor ion is fragmented in the collision cell, and the resulting product ions are scanned. The most intense and specific product ions are chosen for quantification and confirmation.

Hypothetical MRM Transitions for 2-Methyl-3-propylpyrazine (Molecular Weight: 136.20 g/mol ):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| 2-Methyl-3-propylpyrazine | 136.2 | 107.1 | 79.1 | 15 |

| Internal Standard | [M+H]+ of Deuterated Analog | Specific Fragment | Specific Fragment | Optimized Value |

Note: These are hypothetical values and must be optimized experimentally.

Data Presentation

The performance of the developed method should be evaluated through a validation process. The following table summarizes typical quantitative data for pyrazine (B50134) analysis using GC-MS/MS.

| Parameter | Typical Value | Description |

| Linearity (R²) | ≥ 0.995 | The method demonstrates excellent linearity over a defined concentration range.[3] |

| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL | The lowest concentration of the analyte that can be accurately and precisely quantified.[3] |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, determined by spiking experiments.[3] |

| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

Experimental Workflow

Caption: Experimental workflow for 2-Methyl-3-propylpyrazine analysis.

Signaling Pathway (Logical Relationship)

Caption: Logical steps in GC-MS/MS method development.

References

Application Notes and Protocols for the Use of 2-Methyl-3-propylpyrazine-d3 as an Internal Standard

Introduction

2-Methyl-3-propylpyrazine-d3 is the deuterated form of 2-Methyl-3-propylpyrazine, a naturally occurring pyrazine (B50134) found in various foods such as coffee and potatoes[1]. Due to its chemical and physical properties being nearly identical to its non-deuterated counterpart, this compound serves as an excellent internal standard for quantitative analysis using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)[2][3]. The use of a deuterated internal standard is a robust method to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of analytical measurements[3][4]. This document provides a comprehensive guide to determining the optimal concentration of this compound for analytical applications.

Core Principles for Selecting an Internal Standard Concentration

The optimal concentration of an internal standard is crucial for the development of a reliable quantitative method. An inappropriate concentration can lead to issues with detector saturation or poor signal-to-noise ratios, particularly at the lower and upper ends of the calibration curve[5]. The ideal concentration should provide a consistent and reproducible signal across all calibration standards and unknown samples without interfering with the analyte of interest.

Key considerations for determining the optimal concentration include:

-

Analyte Concentration Range: The internal standard concentration should be chosen in relation to the expected concentration range of the analyte in the samples.

-

Instrument Sensitivity: The concentration should be sufficient to produce a strong, reproducible signal well above the instrument's limit of detection (LOD).

-

Linearity of the Calibration Curve: The chosen concentration should support a linear response of the analyte-to-internal standard area ratio across the desired calibration range.

-

Matrix Effects: The internal standard should be present at a concentration that effectively compensates for any signal suppression or enhancement caused by the sample matrix.

Experimental Protocol for Determining Optimal this compound Concentration

This protocol outlines the steps to determine the optimal working concentration of this compound for a specific analytical method.

1. Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a high concentration (e.g., 1 mg/mL). Store this solution under appropriate conditions (e.g., -20°C) to ensure stability.

-

Working Solutions: Prepare a series of working solutions of this compound by diluting the stock solution. The concentrations of these working solutions should span a range that is anticipated to be suitable for the analytical method (e.g., 1 ng/mL, 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).

2. Preparation of Calibration Standards and Quality Control Samples

-

Prepare a series of calibration standards containing the non-deuterated analyte (2-Methyl-3-propylpyrazine) at known concentrations covering the expected sample concentration range.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations of the analyte.

-

Spike each calibration standard and QC sample with a fixed volume of one of the this compound working solutions. It is critical that the same amount of internal standard is added to every sample.

3. Sample Analysis (GC-MS or LC-MS)

-

Analyze the prepared calibration standards and QC samples using the developed GC-MS or LC-MS method.

-

Ensure that the mass spectrometer is set to monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard (in the case of MS/MS).

4. Data Evaluation and Optimal Concentration Selection

-

For each concentration of the internal standard tested, evaluate the following parameters:

-

Internal Standard Peak Area: The peak area of this compound should be consistent and reproducible across all samples.

-

Calibration Curve Performance: Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration. The curve should exhibit good linearity (coefficient of determination, R² > 0.99).

-

Accuracy and Precision: The calculated concentrations of the QC samples should be within an acceptable range of their nominal values (e.g., ±15%). The precision, expressed as the coefficient of variation (%CV), should also be within acceptable limits (e.g., <15%).

-

-

The optimal concentration of this compound is the one that results in the best overall method performance, characterized by a stable internal standard signal, excellent linearity of the calibration curve, and high accuracy and precision for the QC samples.

Quantitative Data Summary

The following table should be used to record and compare the results from the experiment to determine the optimal internal standard concentration.

| Internal Standard Concentration | Mean IS Peak Area (n=6) | %RSD of IS Peak Area | Calibration Curve R² | Mean Accuracy of QCs (%) | Mean Precision of QCs (%CV) |

| 1 ng/mL | User Data | User Data | User Data | User Data | User Data |

| 10 ng/mL | User Data | User Data | User Data | User Data | User Data |

| 50 ng/mL | User Data | User Data | User Data | User Data | User Data |

| 100 ng/mL | User Data | User Data | User Data | User Data | User Data |

| 500 ng/mL | User Data | User Data | User Data | User Data | User Data |

Fill in the table with experimental data to identify the concentration that provides the most consistent and reliable results.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for determining the optimal internal standard concentration and a general representation of a logical relationship in analytical method development.

Caption: Experimental workflow for optimizing internal standard concentration.

Caption: Factors influencing the selection of the optimal internal standard concentration.

Troubleshooting Common Issues

-

Poor Internal Standard Reproducibility: This may be due to inconsistent sample preparation or issues with the autosampler. Ensure precise and consistent addition of the internal standard to all samples.

-

Non-linear Calibration Curve: If the curve is non-linear at high concentrations, the detector may be saturated. Consider using a lower concentration of the internal standard or diluting the samples.

-

Analyte and Internal Standard Crosstalk: Ensure that there is no isotopic overlap between the analyte and the internal standard. A mass difference of at least 3 atomic mass units is generally recommended[5].

The determination of the optimal concentration for this compound is a critical step in the development of a robust and reliable quantitative analytical method. By following the outlined experimental protocol and carefully evaluating the performance of the calibration curve and quality control samples, researchers can establish an appropriate internal standard concentration for their specific application, leading to accurate and precise results.

References

Stable Isotope Dilution Assay (SIDA) for Robust Food Matrix Analysis

Application Note & Protocol

Introduction

The accurate quantification of chemical contaminants and residues in complex food matrices is a critical challenge in food safety and quality control. Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, can lead to significant inaccuracies in analytical results. Stable Isotope Dilution Assay (SIDA), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for accurate and precise quantification of analytes in complex samples.[1][2] This technique minimizes the impact of matrix effects and other experimental variations by using a stable isotope-labeled analog of the analyte as an internal standard.[2][3] This application note provides a detailed protocol for the analysis of common food contaminants, such as mycotoxins and pesticides, using SIDA.

Principle of Stable Isotope Dilution Assay

SIDA is a quantitative method that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample.[2] This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2] Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[4][5] The quantification is based on the measurement of the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.[3] This ratio is directly proportional to the concentration of the analyte in the sample. A key advantage of SIDA is its ability to compensate for losses of the analyte during sample preparation and for signal suppression or enhancement in the MS source.[3] For accurate quantification, it is crucial to use an isotopically labeled internal standard that is a true analog of the analyte.[6]

Experimental Workflow

The general workflow for a stable isotope dilution assay in food matrix analysis is depicted below.

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid, Ammonium (B1175870) formate.

-

Standards: Native analytical standards of the target analytes (e.g., mycotoxins, pesticides).

-

Internal Standards: Isotopically labeled (e.g., ¹³C, ²H, ¹⁵N) analogs of the target analytes.

-

Extraction and Cleanup Supplies: Centrifuge tubes (50 mL), Syringe filters (e.g., 0.22 µm PTFE), Centrifuge.

-

Food Matrices: Corn, peanut butter, wheat flour, and other relevant food samples.[7][8]

Experimental Protocols

Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of native analytes and isotopically labeled internal standards in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 100-1000 µg/mL. Store at -20°C.

-

Intermediate Standard Mixes: Prepare working standard mixtures of the native analytes and a separate mixture for the internal standards by diluting the stock solutions in the initial mobile phase composition.

-

Calibration Standards: Prepare a series of calibration standards by spiking the internal standard mix at a constant concentration into each level of the native analyte calibration curve. A typical calibration range might be 0.1 to 100 ng/mL.

Sample Preparation

A generic and widely applicable "dilute-and-shoot" or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method can be employed for many food matrices.[1]

-

Homogenization: Homogenize the food sample to ensure uniformity. For solid samples, this may involve grinding or blending.

-

Weighing: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of the internal standard mixture to the sample. The spiking level should be chosen to be within the linear range of the calibration curve.

-

Extraction: Add 20 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 80:20 v/v). For mycotoxin analysis, a 50:50 (v/v) acetonitrile:water mixture is also common.[7][8]

-

Vortexing/Shaking: Vortex or shake the tube vigorously for 10-15 minutes to ensure thorough extraction of the analytes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the liquid extract.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS parameters that can be optimized for specific analytes and matrices.

-

Liquid Chromatography (LC):

-

Column: A C18 or Biphenyl column (e.g., 100 mm × 2.1 mm, 2.6 µm) is commonly used for the separation of mycotoxins and pesticides.[1]

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95-100% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes, depending on the analytes.

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 - 4.0 kV

-

Source Temperature: 120 - 150°C

-

Desolvation Temperature: 350 - 500°C

-

Desolvation Gas Flow: 600 - 800 L/hr

-

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and internal standard to ensure accurate identification and quantification.

-

Data Presentation

The use of SIDA provides high accuracy and precision in the quantification of analytes in complex food matrices. The following table summarizes typical performance data for the analysis of mycotoxins in various food matrices using SIDA.

| Analyte | Food Matrix | Recovery (%) | RSD (%) | LOD (ng/g) | LOQ (ng/g) |

| Aflatoxin B1 | Corn | 95.2 | 4.5 | 0.05 | 0.15 |

| Peanut Butter | 98.6 | 3.2 | 0.1 | 0.3 | |

| Wheat Flour | 93.4 | 5.1 | 0.08 | 0.24 | |

| Deoxynivalenol | Corn | 102.1 | 6.8 | 10 | 30 |

| Wheat Flour | 99.5 | 5.5 | 8 | 25 | |

| Fumonisin B1 | Corn | 91.4 | 7.2 | 20 | 60 |

| Ochratoxin A | Wheat Flour | 105.3 | 4.8 | 0.2 | 0.6 |

| Zearalenone | Corn | 96.7 | 6.1 | 5 | 15 |

Data compiled from various sources for illustrative purposes. Actual performance may vary.[8][9][10]

Conclusion

Stable Isotope Dilution Assay is a powerful and reliable technique for the accurate quantification of chemical contaminants in challenging food matrices.[2] By effectively compensating for matrix effects and variations in sample preparation, SIDA coupled with LC-MS/MS provides high-quality, defensible data essential for food safety monitoring and regulatory compliance. The protocol outlined in this application note provides a robust framework for researchers and analytical scientists to implement SIDA for the analysis of a wide range of analytes in diverse food products.

References

- 1. lcms.cz [lcms.cz]

- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]

- 7. fda.gov [fda.gov]

- 8. A Collaborative Study: Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application of Deuterated Standards in Flavor and Fragrance Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of volatile and semi-volatile compounds is paramount in the flavor and fragrance industry for quality control, regulatory compliance, and new product development. The complexity of sample matrices, however, often introduces variability during sample preparation and analysis, leading to inaccurate results. The use of deuterated internal standards in conjunction with gas chromatography-mass spectrometry (GC-MS) has become the gold standard for overcoming these challenges.[1] Deuterated standards, which are isotopically labeled analogs of the target analytes, exhibit nearly identical chemical and physical properties to their non-labeled counterparts.[2] This allows them to effectively compensate for variations in extraction efficiency, injection volume, and instrument response, thereby significantly improving the accuracy and precision of quantitative analysis.[1][2] This document provides detailed application notes and experimental protocols for the use of deuterated standards in flavor and fragrance analysis.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., a deuterated standard) to a sample before analysis.[3] The standard is a form of the analyte of interest that has been altered to change its isotopic composition.[3] By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard, the concentration of the analyte in the original sample can be accurately determined.[3] A key advantage of this method is that the final measurement is based on a ratio of signals, which is less susceptible to variations in sample recovery or instrument response compared to traditional external standard calibration methods.[3]

Applications in Flavor and Fragrance Analysis

Deuterated standards are widely employed in various aspects of flavor and fragrance analysis:

-

Quantification of Regulated Allergens: Many countries have regulations requiring the labeling of cosmetic and consumer products that contain certain fragrance allergens above specific concentration thresholds.[4][5] Deuterated standards are crucial for the accurate quantification of these allergens in complex matrices like perfumes, lotions, and shampoos.[2][6]

-

Flavor Profiling and Quality Control: The characteristic flavor and aroma of a product are determined by a complex mixture of volatile compounds. Deuterated standards enable the precise measurement of key flavor components, ensuring product consistency and quality.[7]

-

Authenticity and Adulteration Detection: Stable isotope analysis, including the use of deuterated standards, can help determine the origin and authenticity of natural flavorings and detect adulteration with synthetic compounds.[8]

-

Research and Development: In the development of new flavors and fragrances, deuterated standards are used to accurately quantify the impact of different ingredients and processing conditions on the final aroma profile.[9]

Quantitative Data Summary

The following tables summarize typical performance data for the quantitative analysis of flavor and fragrance compounds using deuterated internal standards and GC-MS.

Table 1: Method Validation Data for the Analysis of Fragrance Allergens in Cosmetics [2][6]

| Analyte | Linearity (r²) | Limit of Quantification (LOQ) (μg/g) | Recovery (%) |

| Linalool | 0.999 | 2 | 84.4 - 119 |

| Limonene | 0.998 | 2 | 84.4 - 119 |

| Geraniol | >0.999 | <4 | Close to nominal |

| Cinnamic alcohol | >0.999 | <4 | Close to nominal |

| Hydroxycitronellal | 0.999 | 2 | 84.4 - 119 |

| Isoeugenol | 0.998 | 2 | 84.4 - 119 |

| a-Amylcinnamyl alcohol | 0.999 | 2 | 84.4 - 119 |